NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Description
NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorinated phenyl group and a carboxamide moiety
Properties
IUPAC Name |
N,N-dibutyl-8-chloro-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O/c1-4-6-15-28(16-7-5-2)25(29)21-17-23(19-12-9-8-11-18(19)3)27-24-20(21)13-10-14-22(24)26/h8-14,17H,4-7,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDWNJSAJYFJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with dibutylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biology: Used in studies related to enzyme inhibition and protein binding.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For instance, it could act as an inhibitor of translation elongation factor 2, which is critical for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
- 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)
Uniqueness
NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
